molecular formula C11H8BrNO2S B1519004 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 1086380-12-2

2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B1519004
CAS No.: 1086380-12-2
M. Wt: 298.16 g/mol
InChI Key: LMETXOAKWMULCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid is a valuable synthetic intermediate for researchers in medicinal chemistry and drug discovery. The 1,3-thiazole core is a privileged scaffold in pharmaceutical development, known for its diverse biological activities . The structure combines a hydrophobic benzyl moiety, furnished by the 4-bromophenylmethyl group, with a carboxylic acid functional group, providing a versatile handle for further synthetic modification through amide coupling or esterification reactions. This molecular architecture is designed for the exploration of structure-activity relationships (SAR) in the development of novel bioactive molecules. Thiazole derivatives are frequently investigated for their effects on the central nervous system. Specifically, related analogues have demonstrated potent anticonvulsant properties by potentially modulating the GABAergic system, a key target for neuronal hyperexcitability management . The bromine atom on the phenyl ring can be leveraged in cross-coupling reactions, such as Suzuki or Sonogashira reactions, to rapidly generate a diverse library of analogues for high-throughput screening. Furthermore, the thiazole ring system is a component in various fluorescent reporters and molecular probes, suggesting potential applications in chemical biology for labeling and detection studies . This makes the compound a versatile building block for the synthesis of more complex molecules aimed at probing biological systems or optimizing lead compounds in preclinical research.

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2S/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMETXOAKWMULCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=CS2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid (CAS No. 1086380-12-2) is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by various studies and data.

  • Molecular Formula : C11H8BrNO2S
  • Molecular Weight : 298.2 g/mol
  • PubChem CID : 28875559

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit notable antimicrobial properties. In particular, this compound has demonstrated promising activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Bacillus subtilis4.69 - 22.9 µM

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can enhance cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µg/mL) Reference Drug
HT29 (Colon Cancer)<1.98Doxorubicin
A-431 (Skin Cancer)<1.61Doxorubicin

The presence of electron-donating groups on the phenyl ring has been linked to increased activity, highlighting the importance of molecular structure in therapeutic efficacy .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored in several studies. For instance, compounds similar to this compound have shown effectiveness in reducing seizure activity in animal models:

  • Compound Efficacy : Certain thiazoles have been reported to eliminate tonic extensor phases and provide significant protection against induced seizures .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various thiazole derivatives, including the bromophenyl-substituted variant. The compound exhibited comparable activity to standard antibiotics, indicating its potential as an alternative treatment option for resistant bacterial strains .
  • Anticancer Research : Investigations into the cytotoxic effects of thiazole derivatives against cancer cell lines revealed that modifications at specific positions on the thiazole ring significantly enhanced their anticancer properties. One derivative showed IC50 values lower than those of established chemotherapeutics .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid. This compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The presence of the bromine atom in the structure is believed to enhance its antibacterial efficacy .

Table 1: Antimicrobial Efficacy

Bacterial StrainActivity Level
Methicillin-resistant S. aureusHigh
Vancomycin-resistant E. faeciumModerate
Drug-resistant Candida strainsEffective

Anticancer Potential

Thiazole derivatives have been extensively studied for their anticancer properties. The compound has demonstrated significant cytotoxicity against various cancer cell lines, including human glioblastoma and melanoma cells. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific cellular targets .

Case Study: Anticancer Activity

In a study evaluating several thiazole derivatives, this compound exhibited an IC50 value in the low micromolar range against U251 glioblastoma cells, indicating potent anticancer activity. The structure-activity relationship (SAR) analysis suggested that electron-withdrawing groups like bromine significantly enhance potency .

Anticonvulsant Properties

The anticonvulsant activity of thiazole compounds has also been explored. Research indicates that this compound may exhibit anticonvulsant effects comparable to established medications like ethosuximide. The SAR studies suggest that substitutions on the phenyl ring are crucial for enhancing anticonvulsant activity .

Table 2: Anticonvulsant Activity Comparison

CompoundMedian Effective Dose (mg/kg)
Ethosuximide140
This compound~20

Conclusion and Future Directions

The diverse applications of this compound highlight its potential as a valuable scaffold in drug development. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its pharmacological properties.

Future studies should focus on:

  • Expanding the library of thiazole derivatives to explore additional biological activities.
  • Conducting in vivo studies to assess safety and efficacy.
  • Investigating combination therapies with other anticancer or antimicrobial agents to enhance therapeutic outcomes.

Comparison with Similar Compounds

Below is a detailed comparison of 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid with structurally related analogs.

Structural Variations and Physicochemical Properties

Key structural differences among analogs include:

Substituent Type : Bromine, methyl, chloro, trifluoromethyl, or fluorophenyl groups.

Substituent Position : Para (4-), meta (3-), or ortho (2-) positions on the phenyl ring.

Linkage : Direct attachment (e.g., 4-methylphenyl) versus benzyl linkage (e.g., [(4-methylphenyl)methyl]).

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type & Position Key Features
This compound C₁₁H₉BrNO₂S 299.16 4-Bromo, benzyl linkage High steric bulk, lipophilic bromine
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid C₁₁H₉NO₂S 219.26 4-Methyl, direct attachment Lower steric hindrance, less lipophilic
2-[(4-Methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid C₁₂H₁₁NO₂S 233.29 4-Methyl, benzyl linkage Intermediate steric bulk
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid C₁₀H₆ClNO₂S 239.67 3-Chloro, direct attachment Moderate electronegativity
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid C₁₁H₆F₃NO₂S 273.23 4-Trifluoromethyl, direct High electronegativity, lipophilic
2-[(2-Chlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid C₁₁H₇ClNO₃S 284.75 2-Chlorophenoxy, ether linkage Flexible substituent, polar oxygen
Anti-Virulence and Antimicrobial Potential
  • 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid : Demonstrated strong binding affinity to Staphylococcus aureus AgrA receptor (a quorum-sensing regulator) in docking studies, suggesting anti-virulence activity .
  • This compound : While direct biological data are unavailable, its bromine substituent may enhance membrane permeability and target binding compared to methyl analogs due to increased lipophilicity and steric effects .
Structure-Activity Relationships (SAR)
  • Substituent Position : Para-substituted derivatives (e.g., 4-bromo, 4-methyl) generally show higher activity than meta- or ortho-substituted analogs due to optimal spatial arrangement for target binding .
  • Benzyl vs.

Preparation Methods

Starting Material Preparation

  • 4-Bromophenacyl bromide or a related α-bromo ketone derivative bearing the 4-bromophenyl substituent is synthesized or procured.
  • Thiourea is used as the sulfur and nitrogen source for thiazole ring formation.

Condensation Reaction

  • The α-bromo ketone (4-bromophenacyl bromide) is refluxed with thiourea in a suitable solvent such as absolute methanol or ethanol.
  • This reaction typically proceeds under reflux conditions for several hours to afford the 2-(4-bromophenyl)methylthiazole intermediate.

Introduction of the Carboxylic Acid Group

  • The carboxylic acid group at the 4-position of the thiazole ring can be introduced by oxidation of the methyl group or by using dichloroacetic acid in the reaction mixture.
  • An alternative method involves the reaction of the intermediate thiazole with dichloroacetic acid and thiourea to directly form 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives.
  • Acidification and purification steps follow to isolate the final carboxylic acid compound.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic techniques.
  • Structural confirmation is performed using spectroscopic methods such as FTIR, ^1H NMR, ^13C NMR, and elemental analysis.
  • Key spectral signals include:
    • Singlet for the CH2 group protons around 3.9 ppm in ^1H NMR.
    • Carbonyl (C=O) resonance near 183 ppm and C=N resonance near 187 ppm in ^13C NMR, confirming thiazole ring and carboxylic acid presence.

Alternative Synthetic Routes and Reaction Conditions

Aqueous Medium Reactions

  • Some studies report improved yields and fewer impurities when the condensation reactions are conducted in aqueous potassium carbonate solutions at room temperature, followed by acidification to pH ~6.
  • This milder condition avoids reflux-related side reactions and impurity formation.

Use of Dehydrating Agents for Cyclization

  • For related thiazole derivatives, cyclization and ring closure have been facilitated by strong dehydrating agents such as polyphosphoric acid or Eaton’s reagent, typically at elevated temperatures (around 120 °C).
  • While this method applies more to quinolone-type fused ring systems, it demonstrates the versatility of thiazole functionalization.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Outcome/Notes Reference
α-Bromo ketone synthesis Bromination of 4-bromophenylacetophenone Provides α-bromo ketone precursor Inferred
Condensation with thiourea Reflux in absolute methanol or aqueous K2CO3, room temp to reflux Formation of 2-(4-bromophenyl)methylthiazole intermediate
Carboxylic acid introduction Reaction with dichloroacetic acid or oxidation Formation of 1,3-thiazole-4-carboxylic acid derivative
Purification Recrystallization, chromatography Isolated pure compound
Characterization FTIR, ^1H NMR, ^13C NMR, elemental analysis Confirms structure and purity

Summary of Research Findings

  • The Hantzsch thiazole synthesis is the cornerstone method for preparing 2-substituted 1,3-thiazoles, including 2-[(4-bromophenyl)methyl]-1,3-thiazole derivatives.
  • Mild aqueous conditions can improve product purity and yield.
  • Introduction of the carboxylic acid group at the 4-position can be achieved via reaction with dichloroacetic acid or by oxidation strategies.
  • Spectroscopic data consistently confirm the formation of the thiazole ring and the carboxylic acid functionality.
  • Variations in substituents and reaction conditions allow for a broad scope of related thiazole derivatives with potential biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid?

  • Methodology : Synthesis typically involves cyclocondensation of a brominated benzyl precursor with thiazole-forming reagents (e.g., thiourea derivatives). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity. Reaction monitoring by TLC or HPLC ensures intermediate control .
  • Key Data : Melting point (175–177°C) and LogP (2.566) from experimental measurements serve as quality benchmarks .

Q. How should this compound be characterized to confirm structural integrity?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data (<1.0 Å) for accurate bond-length/angle analysis .
  • Spectroscopy : 1H^1 \text{H}/13C^{13} \text{C} NMR (DMSO-d6) to verify aromatic proton environments and thiazole ring integrity. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+^+ at m/z 327.18) .

Q. What physicochemical properties are critical for solubility and formulation studies?

  • Methodology : Determine LogP (2.566) via shake-flask experiments (octanol/water partitioning) and polar surface area (74.63 Ų) using computational tools (e.g., Molinspiration). Solubility in DMSO (>50 mg/mL) and aqueous buffers (pH 7.4, <0.1 mg/mL) guides in vitro assay design .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?

  • Methodology :

  • Substituent modification : Replace the 4-bromophenyl group with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups to assess bioactivity shifts.
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), correlating binding affinity (ΔG) with experimental IC50_{50} values .

Q. What strategies address polymorphism or crystallographic disorder in X-ray analysis?

  • Methodology : Apply SHELXL’s TWIN/BASF commands to refine twinned crystals. For disordered regions, use PART/ISOR restraints. High-resolution data (Cu-Kα, λ=1.54178 Å) minimizes model bias .

Q. How should contradictory data on purity or bioactivity be resolved?

  • Methodology :

  • Analytical cross-validation : Compare HPLC (C18 column, 254 nm) with LC-MS to confirm purity (>97%).
  • Dose-response assays : Replicate enzyme inhibition studies (e.g., COX-2 IC50_{50}) under standardized conditions (n≥3) to address variability .

Q. What computational approaches predict metabolic stability or toxicity?

  • Methodology :

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to estimate HOMO/LUMO energies (reactivity indices).
  • ADMET prediction : Use SwissADME to assess cytochrome P450 interactions and hepatotoxicity risks .

Q. How can bioactivity against specific targets (e.g., inflammatory mediators) be validated?

  • Methodology :

  • In vitro assays : Measure EP2/EP3 receptor agonism (EC50_{50}) via cAMP ELISA in HEK293 cells.
  • Selectivity profiling : Test against related receptors (EP1, EP4) to confirm subtype specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.